molecular formula C19H20N2O2 B1593462 N-Acetyl-5-benzyloxytryptamine CAS No. 68062-88-4

N-Acetyl-5-benzyloxytryptamine

Cat. No.: B1593462
CAS No.: 68062-88-4
M. Wt: 308.4 g/mol
InChI Key: NYFDZJCKTLWFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-Acetyl-5-benzyloxytryptamine within Indoleamine Derivatives Research

The study of indoleamine derivatives is a significant area of medicinal chemistry and neuropharmacology due to the diverse biological activities these compounds exhibit. arizona.edu this compound is a subject of research as a moiety of melatonin (B1676174), a hormone that regulates circadian rhythms. biosynth.com Its structure allows for the investigation of how specific chemical modifications to the tryptamine (B22526) backbone affect receptor binding and functional activity. Research into related compounds has shown that substitutions at the 5-position of the indole (B1671886) ring can significantly alter a compound's affinity and selectivity for various serotonin (B10506) receptors. nih.govnih.gov

Relevance to Endogenous Serotonergic and Melatonergic Systems

This compound's relevance stems from its structural similarity to serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine). wikipedia.orgnih.gov The serotonergic system is crucial for regulating mood, cognition, and various physiological processes. The melatonergic system, primarily driven by melatonin, is the key regulator of the sleep-wake cycle and other circadian rhythms. nih.gov this compound is known to bind to melatonin receptors. biosynth.com

The biosynthesis of melatonin from serotonin involves two key enzymatic steps: N-acetylation of serotonin to form N-acetylserotonin, followed by O-methylation to yield melatonin. nih.govsigmaaldrich.com this compound shares the N-acetyl group with melatonin and N-acetylserotonin, and its 5-benzyloxy group is a synthetic modification at the same position as the hydroxyl group of serotonin and the methoxy (B1213986) group of melatonin.

Historical Perspective on Related 5-Substituted Indoleamines in Research

Research into 5-substituted indoleamines has a long history, driven by the desire to understand the structure-activity relationships of compounds that interact with serotonin and melatonin receptors. arizona.edu Early research in the mid-20th century identified serotonin as a key neurotransmitter, leading to the synthesis and evaluation of numerous derivatives to probe its physiological functions. ru.nl

The discovery of melatonin in 1958 spurred further investigation into 5-substituted tryptamines. wikipedia.org Scientists have synthesized a variety of analogues with different substituents at the 5-position to map the binding pockets of melatonin receptors and develop more potent and selective agonists and antagonists. ucl.ac.uk For instance, the related compound 5-benzyloxytryptamine (B112264) has been studied for its interactions with serotonin receptors, specifically showing activity as an agonist at 5-HT1D, 5-HT2, and 5-HT6 receptors. nih.govwikipedia.org Studies on various 5-substituted tryptamines have demonstrated that the nature of the substituent at this position is a critical determinant of receptor affinity and selectivity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFDZJCKTLWFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340325
Record name N-Acetyl-5-benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194196
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68062-88-4
Record name N-Acetyl-5-benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for N Acetyl 5 Benzyloxytryptamine

Established Synthetic Routes for N-Acetyl-5-benzyloxytryptamine

The preparation of this compound can be broadly categorized into two primary approaches: the final-step acetylation of its direct precursor or its construction through more extended, multistep sequences.

The most straightforward method for synthesizing this compound is the direct N-acetylation of 5-benzyloxytryptamine (B112264). This reaction involves the formation of an amide bond by treating the primary amine of the tryptamine (B22526) side chain with an acetylating agent.

In chemical synthesis, this is typically achieved using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base to neutralize the acidic byproduct. The choice of solvent and reaction conditions is critical to ensure high yield and purity, selectively targeting the side-chain amine over the indole (B1671886) nitrogen.

Alternatively, enzymatic pathways offer a highly specific method for this transformation. Arylalkylamine N-acetyltransferases (AANATs) are enzymes responsible for the acetylation of various tryptamines in biological systems. Studies on AANAT enzymes, such as AANATL7 from Drosophila melanogaster, have shown that they can efficiently catalyze the N-acetylation of 5-benzyloxytryptamine. nih.gov The reaction involves the transfer of an acetyl group from the cofactor acetyl-CoA to the amine substrate. nih.gov Kinetic analysis of this enzymatic reaction has demonstrated that the bulky, hydrophobic benzyloxy group at the 5-position contributes to a high binding affinity for the enzyme, as indicated by a low Michaelis constant (Km). nih.gov

More complex synthetic routes build the this compound molecule from simpler, more readily available indole precursors. These methods provide flexibility for creating diverse analogs.

One common strategy involves the Friedel-Crafts-type reaction between an indole and a nitroalkene, which installs the ethylamine (B1201723) side chain in a protected form. sci-hub.se The indole nucleus, already bearing the 5-benzyloxy substituent, can be reacted with a nitroalkene like 1-nitro-2-phenylethene. The resulting 3-(2-nitroalkyl)indole is then reduced to the corresponding tryptamine, which is subsequently acetylated to yield the final product. sci-hub.se

Classic indole synthesis methods, such as the Fischer indole synthesis, can also be employed. A route to the related compound 5-hydroxytryptamine begins with p-benzyloxyphenylhydrazine, which is reacted with a keto-acid to form a 5-benzyloxy-indole-2-carboxylic acid derivative. google.com Through a series of steps including decarboxylation and side-chain manipulation, 5-benzyloxytryptamine is formed, which can then be acetylated. google.com Similarly, the Japp-Klingemann reaction can be used to construct the indole ring system with the required functionalities in place for elaboration into the target molecule. google.com

Another approach modifies the Abramovitch method for preparing tryptamines, allowing for the synthesis of N-acyl derivatives without the need to isolate the free tryptamine intermediate, streamlining the process. nih.govresearchgate.net

Precursor Chemistry: 5-Benzyloxytryptamine Synthesis

The availability of the direct precursor, 5-benzyloxytryptamine, is critical for the direct acetylation strategy and serves as a key intermediate in many multistep syntheses.

Several effective methods for the synthesis of 5-benzyloxytryptamine have been reported. A common and logical approach is the benzylation of the 5-hydroxyl group of 5-hydroxytryptamine (serotonin). This reaction requires the protection of the more reactive primary amine and indole nitrogen before introducing the benzyl (B1604629) group with a reagent like benzyl bromide in the presence of a base. Subsequent deprotection of the amine yields 5-benzyloxytryptamine.

Alternative routes start from tryptamine itself or other indole derivatives. researchgate.net A procedure developed by Speeter and Anthony involves reacting 5-benzyloxy-3-indole-glyoxylyl chloride with benzylamine, followed by reduction of the resulting amide with lithium aluminum hydride (LiAlH₄) to produce N-benzyl-5-benzyloxytryptamine. prepchem.com A final debenzylation step at the side-chain nitrogen would yield the desired precursor. Misztal and Boksa also developed a novel synthesis for 5-benzyloxytryptamine and its N-acyl derivatives. nih.gov

Advanced Synthetic Techniques and Yield Optimization in Tryptamine Analog Preparation

Modern synthetic organic chemistry offers several advanced techniques that can be applied to the synthesis of this compound and its analogs, often leading to improved yields, higher purity, and more sustainable processes.

Biocatalysis represents a powerful strategy, using enzymes to perform specific chemical transformations under mild, aqueous conditions. chemistryviews.org Engineered tryptophan synthase enzymes can convert simple indoles into various tryptophan analogs. chemistryviews.org These can then be converted to the corresponding tryptamines by a tryptophan decarboxylase enzyme, which has been identified in microbes like Ruminococcus gnavus. chemistryviews.orgresearchgate.net This enzymatic cascade can often be performed in a one-pot reaction, offering an efficient and environmentally friendly route to tryptamine derivatives. chemistryviews.org

Transition metal-catalyzed reactions have also provided novel and efficient methods. The "borrowing hydrogen" process, often catalyzed by iridium complexes, enables the direct alkylation of an indole at the C3 position with an alcohol. researchgate.net For instance, N-acetyl tryptamines can be synthesized by the direct coupling of an indole with N-acetylethanolamine. This method is highly atom-economical as it generates water as the only byproduct. researchgate.net

One-pot procedures and multicomponent reactions are designed to increase efficiency by reducing the number of separate reaction and purification steps. A direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals using triethylsilane (TES) and trifluoroacetic acid (TFA) provides a convergent and versatile approach to tryptamine synthesis under mild conditions. acs.org Similarly, one-pot, three-component condensation reactions have been developed for creating complex tryptamine derivatives, showcasing the power of modern synthetic strategies. acs.org

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The design and synthesis of analogs of this compound are essential for conducting structure-activity relationship (SAR) studies. SAR investigations aim to understand how specific structural features of a molecule influence its biological activity, such as its binding affinity for a receptor or its efficacy as an agonist or antagonist. cas.org By systematically modifying the parent structure, researchers can map the pharmacophore and optimize the compound for a desired biological effect.

For this compound, SAR studies often focus on its interactions with melatonin (B1676174) receptors (MT1 and MT2) and other biological targets like the TRPM8 ion channel. rsc.orgucl.ac.uk Key structural modifications include:

Substitution on the Indole Ring: Altering the group at the 5-position is a common strategy. Replacing the benzyloxy group with other ethers (like the methoxy (B1213986) group in melatonin), alkyl groups, or halogens can probe the size and electronic requirements of the receptor's binding pocket. ucl.ac.uk SAR studies on melatonin receptors have shown that while the 5-methoxy group is often optimal, a 5-benzyloxy group is better tolerated at the MT2 receptor subtype than the MT1 subtype, providing a tool for achieving receptor selectivity. ucl.ac.uk

Modification of the N-Acetyl Group: The N-acetyl group can be replaced with other acyl groups (e.g., propionyl, butyryl) to investigate the impact of chain length and steric bulk on activity.

Alterations to the Ethylamine Side Chain: The length of the alkyl chain connecting the indole ring to the nitrogen atom can be shortened or lengthened to assess the optimal distance for receptor interaction.

Enzymatic studies also provide a platform for quantitative SAR. The affinity of various tryptamine analogs for the enzyme Arylalkylamine N-acetyltransferase (AANAT) reveals key structural requirements for substrate binding. It has been shown that the hydrophobicity of the substituent at the 5-position of the indole ring is an important parameter for binding affinity, with the bulky, hydrophobic 5-benzyloxy group leading to a higher affinity (lower Km value) than smaller or more polar groups like hydroxyl or methoxy. nih.gov

Table 1: Kinetic Constants for the Acetylation of Tryptamine Analogs by AANATL7 Enzyme Data sourced from a study on Drosophila melanogaster Arylalkylamine N-Acetyltransferase Like 7. nih.gov

Substrate5-Position SubstituentKm,app (μM)(kcat/Km)app (M-1s-1)
5-Benzyloxytryptamine -OCH₂C₆H₅9 ± 1110,000 ± 10,000
Tryptamine-H40 ± 281,000 ± 5,000
5-Methoxytryptamine-OMe80 ± 1048,000 ± 7,000
5-Hydroxytryptamine (Serotonin)-OH150 ± 1017,000 ± 1,000

The synthesis of these designed analogs generally follows the same routes established for the parent compound, utilizing the flexibility of multistep pathways that allow for the introduction of diverse building blocks at various stages of the synthesis. nih.gov

Pharmacological Characterization and Receptor System Interactions of N Acetyl 5 Benzyloxytryptamine

Melatonin (B1676174) Receptor Agonism by N-Acetyl-5-benzyloxytryptamine

This compound, as a structural analog of melatonin, is recognized for its interaction with melatonin receptors. biosynth.com The N-acetyl group is a key feature it shares with the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine), suggesting a potential for similar receptor engagement. nih.gov

Melatonin exerts its physiological effects primarily through three main receptor subtypes: MT1, MT2, and MT3. wikipedia.org The MT1 and MT2 receptors are high-affinity G protein-coupled receptors (GPCRs) found in mammals, including humans, while the MT3 subtype has been identified in species such as amphibians and birds. wikipedia.orgchemicalbook.com

Given its structure, this compound is anticipated to bind to these receptors. Its close chemical relative, N-acetylserotonin, functions as an agonist at MT1, MT2, and MT3 receptors. chemicalbook.com This suggests that this compound may also exhibit agonistic properties across these subtypes. Research indicates that this compound binds to the melatonin receptor, functioning as a moiety of melatonin itself. biosynth.com The activation of MT1 is linked to the promotion of sleep, while MT2 activation is associated with phase-shifting of circadian rhythms. wikipedia.org

Table 1: Melatonin Receptor Subtypes and Their Characteristics

Receptor SubtypeClassificationKnown Functions
MT1 (MTNR1A) G protein-coupled receptor (GPCR)Regulation of sleep, vasoconstriction, modulation of reproductive function. wikipedia.orgnih.gov
MT2 (MTNR1B) G protein-coupled receptor (GPCR)Circadian rhythm phase-shifting, modulation of retinal function, potential role in mood disorders. wikipedia.orgnih.gov
MT3 (MTNR1C) Quinone Reductase 2Identified in non-mammalian vertebrates; role is less defined than MT1/MT2. wikipedia.orgchemicalbook.com

The MT1 and MT2 receptors are classical G protein-coupled receptors (GPCRs), a vast family of transmembrane proteins that activate intracellular signaling cascades upon ligand binding. wikipedia.orgguidetopharmacology.org The primary signaling pathway for both MT1 and MT2 receptors involves coupling to Gαi/o proteins. nih.gov Activation of these G-proteins typically leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.org

Interestingly, one source suggests that the binding of this compound to its receptor leads to an increase in cyclic AMP, which then initiates protein synthesis. biosynth.com This finding presents a contrast to the canonical inhibitory effect of melatonin receptor agonism on cAMP production. This could imply a potential for biased agonism or interaction with different signaling pathways under specific cellular conditions. GPCR signaling is complex, and a single ligand can trigger multiple downstream effects, sometimes in opposing directions depending on the cellular context and the specific G-protein subunits involved. nih.govmdpi.com

Exploration of Serotonin (B10506) Receptor Modulation by this compound

The tryptamine (B22526) backbone of this compound suggests a potential for interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. The modulation of these interactions by the N-acetyl and 5-benzyloxy substitutions is a key area of pharmacological interest.

To understand the potential serotonergic activity of this compound, it is instructive to examine its un-acetylated precursor, 5-Benzyloxytryptamine (B112264) (5-BT). 5-BT is a known tryptamine derivative that acts as an agonist at several serotonin receptors, including the 5-HT1D, 5-HT2, and 5-HT6 subtypes. wikipedia.org It has been characterized as a relatively selective partial agonist for 5-HT1D/1B receptors. medchemexpress.com The interaction of 5-BT with the 5-HT2A receptor subtype has also been noted.

The addition of an acetyl group to the primary amine of the tryptamine side chain, which forms this compound, is expected to significantly alter this receptor interaction profile. The primary amine is a critical feature for high-affinity binding at many 5-HT receptor subtypes. N-acetylation may reduce or abolish affinity for receptors where this amine is essential for ligand recognition, while potentially conferring affinity for other receptors, such as the melatonin receptors.

Table 2: Known Serotonin Receptor Interactions of 5-Benzyloxytryptamine (5-BT)

Receptor SubtypeReported Activity of 5-BTReceptor Family
5-HT1D Partial Agonist. medchemexpress.comGαi/o-coupled GPCR. medchemexpress.com
5-HT2 Agonist. wikipedia.orgGαq/11-coupled GPCR. mdpi.com
5-HT6 Agonist. wikipedia.orgGαs-coupled GPCR.

The 5-HT4 receptor is a Gαs-coupled GPCR that, when activated, stimulates adenylyl cyclase and increases intracellular cAMP levels. These receptors are widely distributed, including in the gastrointestinal tract, where their activation promotes motility. nih.govnih.gov Given that many tryptamine-based compounds are evaluated for broad-spectrum receptor activity, investigating the effect of this compound at the 5-HT4 receptor is a logical step in its pharmacological profiling. While there is limited direct evidence of such an interaction, the structural class of the compound warrants its inclusion in screening panels against various 5-HT receptors, including 5-HT4. a2bchem.com

Transient Receptor Potential (TRP) Channel Modulatory Activity

Beyond GPCRs, another important class of targets is the Transient Receptor Potential (TRP) channel family. These ion channels are involved in sensing a wide range of stimuli, including temperature, pain, and various chemical compounds. scienceopen.com

The related compound, 5-Benzyloxytryptamine, has been identified as an antagonist of the TRPM8 channel, a sensor for cold temperatures. wikipedia.orgplos.org The ability of tryptaminergic ligands to modulate TRPM8 activity is a recognized phenomenon. plos.org This established activity for 5-Benzyloxytryptamine provides a strong rationale for investigating this compound as a potential modulator of TRP channels. The structural modification introduced by N-acetylation could alter the nature of this interaction, potentially changing its potency or shifting its activity from antagonistic to agonistic, or vice-versa. The involvement of various TRP channels in cellular calcium signaling and sensory functions makes this a relevant area for future research. mdpi.com

Antagonistic Effects on TRPM8 Channels (Drawing from 5-Benzyloxytryptamine Research)

While direct studies on this compound's activity at the Transient Receptor Potential Melastatin 8 (TRPM8) channel are not extensively documented, significant insights can be drawn from research on its parent compound, 5-Benzyloxytryptamine (5-BT). 5-Benzyloxytryptamine is a known antagonist of the TRPM8 ion channel, a crucial receptor involved in the sensation of cold. wikipedia.orgnih.gov The structural similarity between the two compounds, particularly the shared benzyloxy moiety at the 5-position of the indole (B1671886) ring, suggests that this compound may retain some affinity for this channel.

Research has identified 5-Benzyloxytryptamine as an effective TRPM8 antagonist with a notable potency. nih.gov Specifically, it was found to inhibit menthol-induced activation of the channel with a half-maximal inhibitory concentration (IC₅₀) of 0.34 μM. nih.gov This antagonistic activity appears to be highly dependent on the benzyloxy group, as related tryptamine derivatives without this bulky substituent, such as 5-methoxytryptamine, show little to no antagonist activity at TRPM8. nih.gov The antagonism of 5-Benzyloxytryptamine is also selective for TRPM8 over other TRP channels like TRPV1, TRPV4, and TRPA1 at concentrations up to 10 μM. rsc.org

The acetylation of the primary amine in 5-Benzyloxytryptamine to form this compound would alter the molecule's polarity and shape, which could influence its binding affinity and efficacy at the TRPM8 channel. However, the precedent set by 5-Benzyloxytryptamine establishes the benzyloxy-tryptamine scaffold as a viable pharmacophore for TRPM8 antagonism.

Table 1: TRPM8 Antagonistic Activity of 5-Benzyloxytryptamine

Compound Agonist IC₅₀ (μM) Selectivity
5-Benzyloxytryptamine Menthol 0.34 nih.gov Selective over TRPV1, TRPV4, TRPA1 up to 10 μM rsc.org

Implications for Pain Pathways and Calcium Signaling

The potential interaction of this compound with TRPM8 channels has significant implications for its role in modulating pain pathways, particularly those related to cold sensation. TRPM8 is a non-selective cation channel that is permeable to calcium ions (Ca²⁺) and is a key sensor for detecting cool and cold temperatures in the peripheral nervous system. plos.orgidrblab.net Pharmacological blockade of TRPM8 channels is known to alter responses to both innocuous and noxious cold. plos.org

Pain is a complex process where oxidative stress and calcium signaling pathways in neurons play a participatory role. nih.govsemanticscholar.org An influx of Ca²⁺ into the cytosol of neurons can trigger mitochondrial dysfunction and lead to the production of reactive oxygen species (ROS). nih.govsemanticscholar.org This relationship is bidirectional, as ROS can, in turn, regulate cellular calcium signaling. scielo.br Different stages of the afferent pain pathway, from the initial detection of stimuli to signal propagation, are connected to calcium-permeable cation channels, including the TRP family. nih.gov

Therefore, antagonism of TRPM8 by a compound like this compound, inferred from its parent compound, would inhibit the influx of calcium through these channels in response to cold stimuli. This reduction in Ca²⁺ entry could disrupt the downstream signaling cascades that lead to the sensation of pain. nih.govscielo.br The modulation of TRP channels is a recognized strategy for influencing pain, as evidenced by studies on various TRP channel inhibitors in models of neuropathic and inflammatory pain. nih.govsemanticscholar.org

Other Potential Neuropharmacological Targets of this compound

Beyond its potential effects on TRPM8, this compound is identified as a moiety of melatonin, the primary hormone regulating circadian rhythms. biosynth.com This structural relationship strongly suggests that it interacts with melatonin receptors. Available data indicates that this compound binds to the melatonin receptor, leading to its activation. biosynth.com This activation process is coupled to a G-protein and results in an increase in cyclic AMP (cAMP), which subsequently initiates protein synthesis. biosynth.com This mechanism is analogous to that of its close relative, N-acetylserotonin (the immediate precursor to melatonin), which is a weak agonist at melatonin receptors and has moderate effects on G-protein stimulation and the inhibition of cAMP accumulation. sigmaaldrich.com

Furthermore, the enzymatic pathway for the synthesis of such N-acetylated tryptamines points to another potential target: arylalkylamine N-acetyltransferase (AANAT). This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amine of arylalkylamines, a crucial step in melatonin biosynthesis and neurotransmitter inactivation. nih.gov Studies on related enzymes have shown that AANATs operate via an ordered sequential mechanism where acetyl-CoA binds first, followed by the amine substrate. nih.gov Given that 5-Benzyloxytryptamine is a tryptamine derivative, it is a plausible substrate for AANAT, and its N-acetylated product, this compound, is the direct result of this enzymatic action.

The parent compound, 5-Benzyloxytryptamine, is also known to act as an agonist at several serotonin receptors, including 5-HT₁D, 5-HT₂, and 5-HT₆. wikipedia.org The N-acetylation of the amine group would likely alter its affinity and efficacy at these serotonergic receptors compared to the parent compound.

Table 2: List of Compounds Mentioned

Compound Name
This compound
5-Benzyloxytryptamine
N-acetylserotonin
Melatonin
5-methoxytryptamine
Acetyl-CoA
Serotonin
cyclic AMP (cAMP)
Calcium
Menthol

Molecular and Cellular Mechanisms Underlying the Biological Activity of N Acetyl 5 Benzyloxytryptamine

Ligand-Receptor Binding Dynamics and Conformational Studies

Direct studies on the ligand-receptor binding dynamics and conformational analysis of N-Acetyl-5-benzyloxytryptamine are not extensively available. However, insights can be drawn from its precursor in some chemical syntheses, N-Acetylserotonin (NAS). chemsrc.com NAS, also known as normelatonin, is recognized as an agonist for melatonin (B1676174) receptors MT1 and MT2, which are G protein-coupled receptors (GPCRs). chemicalbook.comwikipedia.org Furthermore, NAS has been identified as a potent agonist for the Tropomyosin receptor kinase B (TrkB) receptor. chemsrc.comwikipedia.orgmedchemexpress.com This interaction is notable as it is independent of neurotrophins like Brain-Derived Neurotrophic Factor (BDNF), the typical ligand for TrkB. nih.govnih.govapexbt.com

The activation of TrkB by NAS is swift and occurs in a circadian manner. medchemexpress.comnih.govapexbt.com Studies have shown that NAS can activate TrkB even in the absence of BDNF, indicating a direct binding interaction. nih.govapexbt.com This suggests that this compound, due to its structural similarity to NAS, might also exhibit affinity for and activity at TrkB receptors, though this requires direct experimental validation.

ReceptorInteraction with N-Acetylserotonin (NAS)Potential Interaction with this compound
MT1/MT2 AgonistPredicted Agonist
TrkB Potent Agonist (BDNF-independent)Predicted Agonist

Downstream Signaling Cascades Initiated by this compound

The signaling pathways initiated by this compound are presumed to be similar to those of NAS, primarily through the activation of TrkB and potentially melatonin receptors.

As an agonist at the G protein-coupled melatonin receptors MT1 and MT2, NAS is expected to influence intracellular signaling cascades. chemicalbook.com Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). unist.ac.kr This modulation of cAMP levels can have widespread effects on cellular function. Given the structural similarities, this compound may also modulate G-protein-coupled receptor signaling and cAMP levels, but this remains to be experimentally confirmed.

The activation of the TrkB receptor by NAS initiates several downstream protein kinase pathways. nih.gov This activation is rapid and sustained, leading to the phosphorylation of TrkB. nih.gov This phosphorylation event triggers major signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov Research has shown that NAS-mediated TrkB activation is comparable to that induced by BDNF. medchemexpress.com In vivo studies have demonstrated that NAS administration activates TrkB in mice. apexbt.com Given that this compound is a derivative of NAS, it is plausible that it could also engage and activate the TrkB signaling pathway, a hypothesis that warrants further investigation.

Modulation of Gene Expression and Transcriptional Factors

The activation of downstream signaling pathways by compounds like NAS can ultimately lead to changes in gene expression through the modulation of various transcription factors.

Analogous to the effects of melatonin, NAS may influence the expression of several genes. For instance, melatonin has been shown to regulate the expression of genes involved in circadian rhythms, such as AANAT and GSK3B. unist.ac.kr It also affects the expression of genes related to cellular stress and survival.

One key transcription factor that may be modulated is NF-kappaB (NF-κB). N-acetylserotonin has been shown to repress the actions of NF-κB, which is a critical regulator of inflammatory responses. chemicalbook.comsigmaaldrich.com Additionally, NAS has been used to study its effects on the expression of Krüppel-like factor 15 (KLF15), a transcription factor involved in various physiological processes. sigmaaldrich.comresearchgate.net The potential for this compound to similarly influence these or other transcription factors is an area for future research.

Transcription FactorModulation by N-Acetylserotonin (NAS)Potential Modulation by this compound
NF-kappaB RepressionPredicted Repression
KLF15 Modulation of expressionPredicted Modulation

Influence on Mitochondrial Pathways and Oxidative Stress Responses

Drawing parallels from N-Acetylserotonin, this compound may exert significant effects on mitochondrial function and cellular responses to oxidative stress.

NAS is a potent antioxidant, with some studies suggesting it is more effective than melatonin at protecting against oxidant damage. wikipedia.orghmdb.ca It has been shown to protect against lipid peroxidation in both microsomes and mitochondria. wikipedia.orghmdb.ca Research indicates that NAS can inhibit mitochondrial cell death pathways. jneurosci.org This neuroprotective effect is attributed to its ability to inhibit the opening of the mitochondrial permeability transition pore and the subsequent release of pro-apoptotic factors. jneurosci.org

In the context of glioblastoma, the balance between melatonin and NAS within mitochondria is thought to be crucial. nih.gov The conversion of melatonin to NAS by CYP1B1 in mitochondria can lead to the activation of TrkB, which is important for the survival and proliferation of glioblastoma stem cells. nih.gov This highlights the critical role of the N-acetylserotonin/melatonin ratio within mitochondria. nih.gov Given its structural relationship, this compound could potentially share these antioxidant and mitochondrial-modulating properties.

Preclinical Biological Evaluation of N Acetyl 5 Benzyloxytryptamine S Effects

In Vitro Studies on Cellular Systems

Due to a lack of direct experimental data on N-Acetyl-5-benzyloxytryptamine, this section will draw upon findings related to the structurally similar compound, N-Acetylserotonin (NAS), to infer potential biological activities. The structural analogy between these two molecules provides a basis for hypothesizing similar mechanisms of action.

The unacetylated parent compound, 5-Benzyloxytryptamine (B112264), has been observed to interact with serotonin (B10506) receptors, specifically acting as a partial agonist at 5-HT1D receptors and modulating serotonin release from nerve cells. nih.gov This interaction with the serotonergic system could imply that this compound may also influence neuronal function through similar pathways, although acetylation could alter its receptor binding profile and functional activity.

In experimental models, N-Acetylserotonin (NAS) has demonstrated a significant capacity to modulate cellular viability and apoptosis. Studies have shown that NAS can protect against cell death induced by oxidative stress. sigmaaldrich.com This protective action is linked to its antioxidant properties and its ability to maintain the fluidity of biological membranes. chemicalbook.com

One of the key mechanisms through which NAS is thought to protect cells is by inhibiting apoptosis. Apoptosis, or programmed cell death, is a critical process in the development and homeostasis of multicellular organisms. gbiosciences.com Dysregulation of apoptosis is implicated in various diseases. gbiosciences.com Assays for apoptosis often involve detecting changes in the mitochondrial membrane potential or the externalization of phosphatidylserine (B164497) on the cell surface using techniques like Annexin V staining. immunostep.com In models of traumatic brain injury, N-acetyl-cysteine (NAC), another related compound, has shown protective effects against apoptosis and oxidative stress in hippocampal neurons. semanticscholar.orgnih.gov Given the structural and functional similarities, it is plausible that this compound could exert comparable anti-apoptotic and pro-survival effects in cellular models.

Compound Observed Effect Experimental Model Potential Mechanism
N-Acetylserotonin (NAS)Protective against oxidative challengesNeuronal cell culturesRepression of NF-kappaB, antioxidant actions
N-Acetylserotonin (NAS)Activation of TrkB receptorsIn vitro cell modelsBDNF-independent pathway
5-BenzyloxytryptamineInhibition of serotonin releaseNerve cell culturesInteraction with serotonin receptors
N-Acetylserotonin (NAS)Protection against β-amyloid induced neurotoxicityCellular modelsAntioxidant and anti-aging actions
N-acetyl-cysteine (NAC)Protection against apoptosis and oxidative stressHippocampal neuronsInhibition of TRPV1 channel activation

Ex Vivo Tissue Analyses

Organotypic slice cultures represent a valuable ex vivo model that preserves the three-dimensional structure and cellular composition of brain tissue, allowing for the study of complex neuronal circuits and responses to various stimuli. plos.orgnih.gov This technique is frequently employed in neurotoxicological screening and for investigating mechanisms of neurodegeneration. nih.govijbs.com While there are no specific studies utilizing organotypic slice cultures to evaluate the effects of this compound, the methodology has been extensively used to study related compounds and disease models.

For instance, organotypic cultures have been instrumental in modeling neurodegenerative diseases like prion disease and in assessing the efficacy of potential therapeutic agents. plos.org The culture preparation involves sectioning the brain tissue into thin slices, which are then maintained at an air-liquid interface on a semipermeable membrane. nih.gov This setup allows for the long-term survival of the tissue and the ability to perform various analyses, including immunohistochemistry and the measurement of protein expression. plos.orgresearchgate.net Given the neuroprotective properties observed with the analogous compound N-Acetylserotonin in other models, organotypic slice cultures would be an ideal platform to investigate whether this compound can mitigate neuronal damage in a more physiologically relevant ex vivo setting.

In Vivo Studies in Animal Models (Focusing on Observed Effects, excluding dosage)

In the absence of direct in vivo data for this compound, the neuroprotective effects of its close structural analog, N-Acetylserotonin (NAS), in animal models of ischemic injury provide a strong basis for analogy. Ischemic injury, such as that occurring during a stroke, leads to a cascade of detrimental events including excitotoxicity, oxidative stress, and inflammation, ultimately resulting in neuronal cell death.

Studies on NAS have consistently demonstrated its potent neuroprotective efficacy in various models of ischemic injury. In a mouse model of focal cerebral ischemia, administration of NAS was found to significantly reduce the infarct volume, indicating a substantial protective effect on brain tissue. The mechanism underlying this protection is multifaceted, involving the inhibition of mitochondrial death pathways. Specifically, NAS has been shown to prevent the opening of the mitochondrial permeability transition pore, reduce mitochondrial fragmentation, and inhibit the release of pro-apoptotic factors like cytochrome c.

Furthermore, NAS has been observed to modulate autophagy, a cellular process that can contribute to cell death under certain conditions. By suppressing the overactivation of autophagy in response to ischemic stress, NAS further contributes to neuronal survival. It is important to note that while NAS is a precursor to melatonin (B1676174), another neuroprotective agent, its protective effects in ischemic injury appear to be independent of melatonin receptor activation.

The unacetylated parent compound, 5-Benzyloxytryptamine, has been identified as a relatively selective agent for 5-hydroxytryptamine 1D/1B receptors, which are implicated in modulating neurotransmitter release. nih.gov This activity, combined with the demonstrated neuroprotective profile of NAS, suggests that this compound may hold significant therapeutic potential in the context of ischemic brain injury.

Compound Analogy Animal Model Observed Neuroprotective Effects Underlying Mechanisms of Action
N-Acetylserotonin (NAS)Mouse model of focal cerebral ischemiaReduction of infarct volumeInhibition of mitochondrial death pathways, modulation of autophagy
N-Acetylserotonin (NAS)General ischemic injury modelsProtection against neuronal cell deathPrevention of mitochondrial permeability transition pore opening, reduction of mitochondrial fragmentation, inhibition of cytochrome c release
5-BenzyloxytryptamineNot specified for ischemiaSelective partial agonist at 5-HT1D receptorsInhibition of 3H-5-HT release from synaptosomes

Comparative Pharmacological and Structural Activity Relationship Studies

Structure-Activity Relationships of the Acetyl Group and Benzyl (B1604629) Moiety

N-Acetyl-5-benzyloxytryptamine is a synthetic derivative of tryptamine (B22526) and a close structural analog of the neurohormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine). biosynth.comucl.ac.uk Its interaction with biological targets is critically defined by two key structural features: the N-acetyl group and the 5-benzyloxy moiety.

The N-acetyl group is a crucial determinant for high-affinity binding to melatonin receptors (MT1 and MT2). Structure-activity relationship (SAR) studies on a wide range of melatonin analogs have consistently shown that this acetyl group fits into a specific binding pocket that is highly conserved across melatonin receptor subtypes. ucl.ac.uk Its presence is considered essential for potent agonistic activity at these receptors.

Comparison with Endogenous Melatonin and N-Acetylserotonin (Normelatonin)

The structural differences among this compound, melatonin, and N-acetylserotonin (NAS) lead to distinct profiles of receptor affinity and functional efficacy, particularly at melatonin receptors.

Melatonin is the endogenous ligand for MT1 and MT2 receptors and binds to them with very high affinity. nih.gov N-acetylserotonin, the immediate precursor to melatonin, also binds to MT1 and MT2 receptors but with a significantly lower affinity than melatonin. nih.gov Some studies suggest NAS may have a higher affinity for the putative MT3 binding site than melatonin does. nih.gov

This compound's affinity is marked by its 5-benzyloxy group. This substitution leads to a lower affinity compared to melatonin at both MT1 and MT2 receptors. However, the reduction in affinity is less pronounced at the MT2 subtype, indicating that the larger benzyl group is better tolerated by the MT2 receptor's binding site than by the MT1 site. ucl.ac.uk This differential affinity may translate to functional selectivity, where this compound could act as a selective MT2 modulator at certain concentrations. This is exemplified by other 5-position substituted analogs, such as 5-hydroxyethoxy-N-acetyltryptamine (5-HEAT), which was found to be a full agonist at the MT1 receptor but an antagonist at the MT2 receptor, demonstrating that modifications at this position can dramatically alter functional efficacy. nih.gov

CompoundMT1 Receptor AffinityMT2 Receptor AffinityKey Efficacy Details
MelatoninHigh (pKi ~10) researchgate.netHigh (pKi ~10) researchgate.netFull agonist at both MT1 and MT2. nih.gov
This compoundReduced affinity compared to Melatonin. ucl.ac.ukReduced affinity, but less so than at MT1. ucl.ac.ukExpected to be a melatonin receptor agonist, with potential MT2 functional selectivity. biosynth.comucl.ac.uk
N-Acetylserotonin (Normelatonin)Low (several orders of magnitude lower than Melatonin). nih.govLow (several orders of magnitude lower than Melatonin). nih.govWeak agonist at MT1/MT2; also a potent TrkB agonist. nih.govwikipedia.org

The differing receptor profiles of these three compounds result in distinct biological activities and mechanisms of action.

Melatonin's primary biological function is the regulation of circadian and seasonal rhythms. nih.gov It exerts these effects mainly through the activation of G protein-coupled MT1 and MT2 receptors, which are highly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock. nih.govfrontiersin.org Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. frontiersin.org

N-Acetylserotonin (NAS) , while being the metabolic precursor to melatonin, possesses a unique biological activity profile. nih.govwikipedia.org A key distinction is its ability to act as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). nih.govwikipedia.org This activity is not shared by melatonin or serotonin (B10506). wikipedia.org This TrkB activation is thought to underlie the observed neurotrophic and antidepressant-like effects of NAS. nih.gov Furthermore, NAS exhibits potent antioxidant and neuroprotective properties, which in some experimental models are reported to be significantly greater than those of melatonin. wikipedia.orgnih.gov Its neuroprotective mechanism may also involve the suppression of the transcription factor NF-kappaB. nih.gov

The biological activity of This compound is presumed to be mediated primarily through the melatonin receptor system, given its structural design as a melatonin analog. biosynth.com Its mechanism would likely involve the activation of MT1 and/or MT2 receptors. Based on its differential binding affinity, it could potentially be used as a tool to investigate the distinct physiological roles of the MT2 receptor, separate from the MT1 receptor. ucl.ac.uk

SAR Analysis within the Tryptamine Derivative Class

The tryptamine scaffold is a privileged structure in medicinal chemistry, allowing for extensive modification to modulate activity at a wide range of receptors, primarily serotonin (5-HT) and melatonin receptors. tandfonline.comwikipedia.org

The potency and selectivity of tryptamine derivatives are highly dependent on the nature and position of substituents on the indole (B1671886) ring and the terminal amino group.

5-Position Substitution: This position on the indole ring is critical for interacting with both melatonin and serotonin receptors.

For melatonin receptors , a 5-methoxy group (as in melatonin) is generally optimal for high affinity. unc.edu However, other substituents are tolerated to varying degrees, often influencing selectivity. A bulky 5-benzyloxy group, as discussed, reduces affinity but less so at MT2 receptors. ucl.ac.uk

For serotonin receptors , the 5-position substituent is a key determinant of affinity and selectivity. A 5-methoxy group is often optimal for 5-HT6 receptor binding. unc.edu For 5-HT7 receptors, electron-withdrawing groups like fluorine at the 5-position can result in increased affinity. mdpi.com In contrast, a hydroxyl or methoxy (B1213986) group at this position can be unfavorable for binding to certain 5-HT2A receptors. mdpi.com

N-Terminal Substitution: Modifications to the ethylamine (B1201723) side chain's terminal nitrogen also profoundly affect pharmacological activity.

The N-acetyl group is a hallmark of melatonin receptor ligands. ucl.ac.uk

N-alkylation (e.g., N,N-dimethyltryptamine, DMT) is common among psychedelic tryptamines. The size of the N-alkyl groups can influence potency at 5-HT2 receptors. acs.org

N-benzyl substitution on phenethylamine (B48288) analogs (a related class) has been shown to dramatically increase potency and affinity at 5-HT2A receptors. nih.gov

Structural ModificationReceptor Target(s)Effect on Potency / SelectivityReference
N-Acetyl GroupMT1, MT2 ReceptorsGenerally required for high-affinity binding and agonist activity. ucl.ac.uk
5-Methoxy GroupMT1, MT2, 5-HT6 ReceptorsOptimal for high affinity at melatonin receptors and generally favorable for 5-HT6 affinity. ucl.ac.ukunc.edu
5-Benzyloxy GroupMT1, MT2 ReceptorsReduces affinity vs. 5-methoxy, but is better tolerated at MT2 than MT1, conferring some MT2 selectivity. ucl.ac.uk
5-Position Halogens (e.g., F, Cl)5-HT7, 5-HT2A ReceptorsFluorine can increase 5-HT7 affinity. Halogens can be favorable for 5-HT2A activity. mdpi.commdpi.com
N-Alkyl Groups (e.g., Methyl, Diethyl)5-HT2A, 5-HT2C ReceptorsBulkier N-alkyl groups can decrease potency at 5-HT2C receptors. acs.org
N-Benzyl Group5-HT2A ReceptorsCan dramatically increase binding affinity and functional activity. nih.gov

Analytical Methodologies for N Acetyl 5 Benzyloxytryptamine Research

Spectroscopic Characterization Techniques in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation and confirmation of N-Acetyl-5-benzyloxytryptamine. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments. Key expected resonances would include those for the aromatic protons of the indole (B1671886) and benzyl (B1604629) rings, the methylene (B1212753) protons of the ethylamine (B1201723) side chain and the benzyloxy group, and the methyl protons of the acetyl group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule. This includes the carbons of the indole and benzyl rings, the carbonyl carbon of the acetyl group, and the aliphatic carbons of the ethylamine side chain.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from data on analogous compounds like N-acetylserotonin and N-phenyl-1-(p-tolyl)methanimine. rsc.orgnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole Ring Protons6.8 - 7.6100 - 140
Benzyl Ring Protons7.2 - 7.5127 - 138
Ethylamine CH₂ Protons2.8 - 3.625 - 45
Acetyl CH₃ Protons~1.9~23
Benzyloxy CH₂ Protons~5.1~70
Acetyl C=O Carbon-~170

Note: These are predicted values based on structurally similar compounds and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Various ionization techniques can be employed, including Electron Ionization (EI) and Electrospray Ionization (ESI). A study on N-benzyl-substituted 5-methoxytryptamines utilized gas chromatography/ion trap mass spectrometry in both electron and chemical ionization modes for characterization. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern in MS/MS experiments can offer further structural insights. For tryptamine (B22526) derivatives, common fragmentation pathways involve cleavage of the ethylamine side chain. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands corresponding to specific vibrational frequencies of the bonds within the molecule. A study on N-acetyl-5-methoxytryptamine provides insight into the expected vibrational assignments. nih.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Indole & Amide)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Amide I)Stretching1630 - 1680
N-H (Amide II)Bending1510 - 1570
C=C (Aromatic)Stretching1450 - 1600
C-O (Ether)Stretching1000 - 1300

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound from reaction mixtures or complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis and purification of tryptamine derivatives. Reversed-phase HPLC, with a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically employed. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the indole and benzyl rings in this compound are strong chromophores. A study on N-benzylphenethylamines and N-benzyl-5-methoxytryptamines utilized liquid chromatography with diode array detection (DAD) for analysis. nih.govljmu.ac.uk

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of this compound. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of organic solvents) are chosen to achieve good separation. The spots can be visualized under UV light or by using a staining reagent.

Quantitative Detection in Biological Matrices (if applicable to research)

In research contexts that involve the study of this compound in biological systems, sensitive and selective analytical methods are required for its quantification in complex matrices such as plasma, urine, or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and specificity. researchgate.net This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

The method typically involves:

Sample Preparation: Extraction of the analyte from the biological matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Separation of the analyte from endogenous components using HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC).

Mass Spectrometric Detection: Ionization of the analyte (usually by ESI) and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity.

Emerging Research Directions and Potential Academic Applications

Development of N-Acetyl-5-benzyloxytryptamine as a Pharmacological Probe

A primary application of novel synthetic compounds in academic research is their use as pharmacological probes to explore biological systems. This compound is particularly well-suited for this role due to its structural features, which allow it to interact with specific receptor systems.

The development of this compound as a probe is rooted in the pharmacological profile of its precursor, 5-benzyloxytryptamine (B112264) (5-BT). 5-BT is a synthetic tryptamine (B22526) derivative known to interact with multiple receptor systems. It acts as a partial agonist at serotonin (B10506) 5-HT1D and 5-HT1B receptors and also displays activity at 5-HT2 and 5-HT6 receptors. wikipedia.org Furthermore, 5-BT has been identified as an antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in sensing cold stimuli. wikipedia.orgrsc.org

The N-acetylation of 5-benzyloxytryptamine to form this compound significantly alters its profile, directing its affinity towards melatonin (B1676174) receptors. biosynth.com this compound is described as a moiety of melatonin and is known to bind to the melatonin receptor. biosynth.com This makes it a valuable tool for several reasons:

Dissecting Receptor Selectivity: By comparing the activity of 5-BT and this compound, researchers can investigate the role of the N-acetyl group in determining receptor selectivity. This functional group is critical for the high affinity of melatonin for its receptors. Studying how N-acetylation modifies the serotonergic and TRPM8 activity of the parent compound can provide insights into the structure-activity relationships (SAR) of these receptor families.

Probing Melatonin Receptor Function: As a melatonin receptor ligand, this compound can be used to activate these receptors and study their downstream signaling pathways, such as the regulation of cyclic AMP (cAMP) and protein synthesis. biosynth.com Its unique benzyloxy group, which is bulkier than the methoxy (B1213986) group of melatonin, may confer different pharmacokinetic or pharmacodynamic properties, making it a useful alternative probe to study melatonin receptor function in various tissues.

Investigating Enzymatic Pathways: The synthesis of this compound is directly related to the action of arylalkylamine N-acetyltransferase (AANAT), the enzyme that N-acetylates serotonin to produce N-acetylserotonin in the melatonin biosynthesis pathway. nih.govnih.gov Studying the kinetics of AANAT with 5-benzyloxytryptamine as a substrate can help characterize the enzyme's substrate specificity and mechanism. nih.gov

Investigations into Novel Therapeutic Avenues Based on its Receptor Profile

The receptor binding profile of a compound dictates its potential for development into a therapeutic agent. Based on its known and inferred receptor interactions, this compound could be investigated for several novel therapeutic applications. The primary targets of interest are the melatonin, serotonin, and TRPM8 receptors.

Receptor Profile Summary

Compound Primary Receptor Targets Potential Therapeutic Areas
This compound Melatonin Receptors biosynth.com Sleep Disorders, Circadian Rhythm Disruption, Neuroprotection

| 5-Benzyloxytryptamine (precursor) | 5-HT1D/1B Agonist , TRPM8 Antagonist wikipedia.orgrsc.org | Migraine, Mood Disorders , Neuropathic Pain unime.itnih.gov |

Melatonin Receptor-Mediated Therapies: The most direct therapeutic potential for this compound lies in its activity at melatonin receptors. biosynth.com Melatonin agonists are used to treat insomnia and other sleep disorders. Beyond sleep, melatonin receptors are involved in neuroprotection, immune regulation, and anti-aging processes. google.comnih.gov Investigating this compound could lead to novel agonists with potentially different durations of action or improved tissue penetration compared to existing drugs.

Serotonergic System Modulation: While N-acetylation likely reduces affinity for serotonin receptors compared to its precursor, any residual activity could be therapeutically relevant. The parent compound, 5-BT, shows agonism at the 5-HT1D receptor, a target for anti-migraine drugs like sumatriptan. It also interacts with 5-HT6 receptors, which are being investigated as targets for cognitive enhancement in neurological and psychiatric disorders. researchgate.net Future research could explore if this compound retains a useful polypharmacological profile, acting on both melatonin and specific serotonin receptors.

TRPM8-Related Pain Pathways: A significant finding for the parent compound 5-BT is its role as a TRPM8 antagonist. rsc.orgunime.it TRPM8 channels are implicated in neuropathic pain and cold allodynia. nih.gov The development of potent and selective TRPM8 antagonists is a major goal in pain research. It would be a critical research question to determine if this compound retains this TRPM8 antagonism. If it does, its dual activity as a melatonin agonist could be beneficial, as melatonin itself has demonstrated analgesic properties in some pain models. nih.gov

Future Directions in Tryptamine Research and Analog Development

The study of this compound opens up several avenues for future research in the broader field of tryptamine chemistry and pharmacology.

Structure-Activity Relationship (SAR) Studies: A key future direction is the systematic synthesis of analogs to build a detailed SAR profile. By modifying the N-acetyl group, the position and nature of the benzyl (B1604629) ether, and the ethylamine (B1201723) side chain, researchers can map the chemical features required for affinity and efficacy at melatonin, serotonin, and TRPM8 receptors. For instance, replacing the benzyl group with other substituents could fine-tune selectivity and potency.

Development of Selective Ligands: A major challenge in pharmacology is developing ligands that are highly selective for a single receptor subtype to minimize off-target effects. Based on the core structure of this compound, medicinal chemists could design new molecules that are highly selective melatonin receptor agonists, potent 5-HT6 ligands, or specific TRPM8 antagonists. This involves iterative cycles of chemical synthesis and pharmacological screening. unime.it

Exploring Polypharmacology: Conversely, there is growing interest in "dirty drugs" or multi-target ligands, where interacting with several receptors produces a synergistic therapeutic effect. The profile of the 5-benzyloxytryptamine family of compounds suggests potential for this approach. An analog that combines melatonin receptor agonism with TRPM8 antagonism could be a novel, multi-modal analgesic for treating complex pain syndromes that involve both sleep disturbances and neuropathic components.

Chemoenzymatic Synthesis: Research into the enzymatic processes that create these compounds in biological systems, such as the activity of AANAT enzymes, could lead to novel chemoenzymatic methods for producing complex tryptamine analogs. nih.govnih.gov This approach can offer advantages in stereoselectivity and reduce the need for harsh chemical reagents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Acetyl-5-benzyloxytryptamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis of N-substituted tryptamine derivatives typically involves benzylation of the phenolic hydroxyl group in precursors like 5-hydroxytryptamine. For example, benzyl chloride or bromide under alkaline conditions (e.g., K₂CO₃ in DMF) can introduce the benzyloxy moiety. Post-acetylation using acetic anhydride or acetyl chloride completes the synthesis. Reaction optimization should focus on temperature control (40–60°C), stoichiometric ratios (1:1.2 substrate:benzylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (≥99%, as in ) and spectroscopic confirmation (e.g., NMR, IR) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 280 nm) and a C18 column, comparing retention times to certified reference standards (e.g., ).
  • Structural Integrity :
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR peaks for benzyloxy (δ ~4.8–5.2 ppm for CH₂), acetyl (δ ~2.1 ppm), and indole protons .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 307.3 for C₁₉H₂₀N₂O₂).
  • X-Ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated for analogous compounds in .

Q. What are the solubility profiles and optimal storage conditions for this compound to ensure compound stability?

  • Methodological Answer :

  • Solubility : Test in polar (ethanol, DMSO) and non-polar solvents (dichloromethane). Ethanol (50 mg/mL) is effective for lab-scale dissolution, as seen in N-Acetyl-5-hydroxytryptamine ( ).
  • Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation. Avoid repeated freeze-thaw cycles, which degrade acetylated indoles ( ). Stability studies should include TLC or HPLC monitoring over 6–12 months .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways and enzymatic interactions of this compound in biological systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS, focusing on de-benzylation (yielding N-Acetyl-5-hydroxytryptamine) or acetyl group hydrolysis.
  • Enzymatic Assays : Use fluorometric methods () to track monoamine oxidase (MAO) or cytochrome P450 activity. Compare kinetic parameters (Km, Vmax) to melatonin or serotonin analogs .

Q. What experimental approaches are recommended to resolve discrepancies between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer :

  • DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311G**) to predict IR, NMR, and UV-Vis spectra. Compare with experimental data ().
  • Error Analysis : Identify deviations in benzyloxy group vibrations (IR) or aromatic proton shifts (NMR). Adjust computational models for solvent effects (e.g., PCM for ethanol) or tautomerism .

Q. What strategies should be employed to assess the receptor binding affinity of this compound, particularly in relation to melatonin receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-melatonin or ²¹⁵I-iodomelatonin in MTNR1A/MTNR1B-transfected HEK293 cells. Calculate IC₅₀ values via competitive binding curves ( ).
  • Functional Assays : Measure cAMP inhibition (melatonin receptor signaling) using luciferase-based reporters. Compare potency to N-Acetylserotonin (NAS) .

Q. How can researchers design experiments to evaluate the impact of the benzyloxy group on the compound’s pharmacokinetic properties compared to its hydroxyl or methoxy analogs?

  • Methodological Answer :

  • Comparative Pharmacokinetics : Administer equimolar doses (oral/IP) of this compound, NAS, and N-Acetyl-5-methoxytryptamine ( ) to rodent models. Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis.
  • Key Metrics : Calculate bioavailability (AUC), half-life (t₁/₂), and brain permeability (logBB). The benzyloxy group may enhance lipophilicity but reduce metabolic stability vs. methoxy/hydroxy analogs .

Data Contradiction Analysis

Q. How should conflicting data on the enzymatic oxidation of 5-substituted tryptamines be addressed in studies involving this compound?

  • Methodological Answer :

  • Reproducibility Tests : Repeat assays (e.g., MAO activity) under standardized conditions (pH 7.4, 37°C). Validate via inter-laboratory collaboration.
  • Structural Probes : Synthesize deuterated or fluorinated analogs to track metabolic intermediates. For example, 5-benzyloxy-D₄-tryptamine could clarify hydrogen abstraction sites during oxidation ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-5-benzyloxytryptamine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-5-benzyloxytryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.